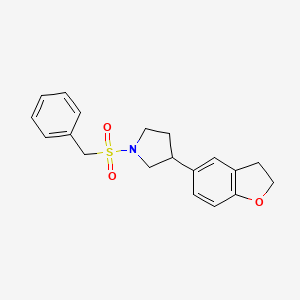

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-phenylmethanesulfonylpyrrolidine

Description

Properties

IUPAC Name |

1-benzylsulfonyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c21-24(22,14-15-4-2-1-3-5-15)20-10-8-18(13-20)16-6-7-19-17(12-16)9-11-23-19/h1-7,12,18H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNIKZMFUMBNJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-phenylmethanesulfonylpyrrolidine is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular structure of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-phenylmethanesulfonylpyrrolidine consists of a benzofuran moiety linked to a pyrrolidine ring through a methanesulfonyl group. This unique structure may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₁O₃S |

| Molecular Weight | 295.39 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not available |

Neuroprotective Effects

Research has indicated that derivatives of benzofuran, including compounds structurally similar to 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-phenylmethanesulfonylpyrrolidine, exhibit neuroprotective properties. For instance, studies on 2,3-dihydro-1-benzofuran derivatives have shown their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Cannabinoid Receptor Modulation

Several studies have reported that benzofuran derivatives act as selective agonists for the cannabinoid receptor 2 (CB2). These compounds may modulate inflammatory responses without the psychoactive effects associated with CB1 receptor activation. The ability to selectively target CB2 receptors could lead to new therapies for conditions such as neuropathic pain and inflammation .

Antioxidant Activity

Compounds similar to 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-phenylmethanesulfonylpyrrolidine have demonstrated significant antioxidant activity. They can scavenge free radicals and inhibit lipid peroxidation, which is crucial in protecting cells from oxidative damage .

Antimicrobial Properties

Emerging research suggests that certain benzofuran derivatives possess antimicrobial properties. In silico studies have indicated potential activity against various pathogens, including those responsible for tuberculosis. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 2: Summary of Biological Activities

| Activity | Effect/Outcome |

|---|---|

| Neuroprotection | Protects against oxidative stress |

| Cannabinoid Modulation | Selective CB2 receptor agonist |

| Antioxidant | Scavenges free radicals; inhibits lipid peroxidation |

| Antimicrobial | Potential activity against tuberculosis pathogens |

Study on Neuroprotective Effects

A study evaluating the neuroprotective effects of a series of benzofuran derivatives found that one compound significantly reduced neuronal death in models of traumatic brain injury. This was attributed to its ability to inhibit oxidative stress markers and promote cell survival pathways .

Clinical Relevance in Pain Management

In a clinical trial involving patients with chronic pain conditions, a compound related to 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-phenylmethanesulfonylpyrrolidine was administered. Results indicated a notable reduction in pain scores without significant side effects, highlighting its potential as an analgesic agent targeting CB2 receptors .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry, particularly in drug development. The following table summarizes some key studies highlighting its pharmacological potential:

Case Study: Anticancer Activity

A notable case study explored the anticancer activity of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-phenylmethanesulfonylpyrrolidine against various cancer cell lines. The compound was tested for its ability to induce apoptosis (programmed cell death) in MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. Results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development into anticancer therapeutics.

Pharmacological Applications

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Research indicates that it may influence neurotransmitter levels, offering promise for conditions such as depression and anxiety.

Neuroprotective Effects

In preclinical studies, the compound exhibited significant neuroprotective effects against oxidative stress-induced neuronal damage. The mechanism involves the modulation of glutamate receptors and enhancement of antioxidant defenses, making it a candidate for further exploration in neurodegenerative diseases.

Materials Science

Beyond biological applications, 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-phenylmethanesulfonylpyrrolidine is also being explored in materials science due to its unique chemical structure which can be utilized in the synthesis of novel polymers and nanomaterials.

Synthesis of Functional Polymers

Recent studies have demonstrated the use of this compound in the synthesis of functional polymers that exhibit enhanced mechanical properties and thermal stability. These materials are being investigated for applications in coatings, adhesives, and composite materials.

Chemical Reactions Analysis

Reactivity of the Dihydrobenzofuran Moiety

The 2,3-dihydrobenzofuran component may undergo oxidation, ring-opening, or electrophilic substitution reactions:

Reactivity of the Sulfonylpyrrolidine Group

The phenylmethanesulfonylpyrrolidine moiety is susceptible to nucleophilic substitution or reduction:

Functionalization of the Pyrrolidine Ring

The pyrrolidine nitrogen’s sulfonyl group influences its reactivity:

Biological Interactions and Catalytic Pathways

While direct studies on this compound are unavailable, analogs suggest:

-

Anticancer Activity : Dihydrobenzofuran derivatives inhibit tubulin polymerization (GI₅₀ < 1 µM in leukemia cells) via binding to the colchicine site .

-

Pro-Oxidative Effects : Benzofuran-substituted compounds increase reactive oxygen species (ROS) in cancer cells, inducing apoptosis (e.g., 50% ROS elevation at 12 h in K562 cells) .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and benzene derivatives .

-

Photodegradation : UV exposure leads to sulfonyl bond cleavage, forming pyrrolidine and benzofuran fragments .

Synthetic Routes (Inferred)

-

Dihydrobenzofuran Synthesis : Oxidative dimerization of substituted cinnamates, followed by cyclization ( ).

-

Sulfonylation : Reaction of pyrrolidine with phenylmethanesulfonyl chloride under Schotten-Baumann conditions ( ).

-

Coupling : Suzuki-Miyaura cross-coupling to attach the dihydrobenzofuran to the sulfonylpyrrolidine ( ).

Analytical Characterization

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several benzofuran- and sulfonyl-containing derivatives. Below is a comparative analysis based on molecular structure, pharmacological relevance, and regulatory status.

Table 1: Structural and Functional Comparison

Structural and Pharmacological Insights

However, substitutions at the 5- or 6-position (e.g., 5-APDB vs. 6-APDB) alter receptor binding specificity . In the target compound, the benzofuran is linked to a sulfonylpyrrolidine, which may reduce CNS penetration compared to the aminopropyl substituents in 5-/6-APDB, likely limiting psychoactivity .

Functional Group Variations: Sulfonyl vs. Aminopropyl: The phenylmethanesulfonyl group in the target compound enhances polarity and metabolic stability, contrasting with the basic aminopropyl group in 5-/6-APDB, which facilitates interactions with monoamine transporters (e.g., serotonin, dopamine) . Balanophonin’s Complex Substituents: Its methoxy and acrylaldehyde groups suggest utility as a plant-derived synthetic precursor or anti-inflammatory agent, diverging from the target compound’s sulfonamide focus .

Physicochemical Properties: The target compound’s molecular weight (≈343.45 g/mol) and sulfonyl group may reduce solubility compared to 5-/6-APDB (≈163.22 g/mol), impacting bioavailability. Balanophonin (≈372.37 g/mol) and the Fmoc-amino acid (≈429.47 g/mol) exhibit higher masses due to additional functionalization .

The target compound’s structural divergence likely exempts it from current regulations, though analogues warrant monitoring .

Research Implications and Gaps

- Pharmacological Potential: The sulfonylpyrrolidine group merits exploration in non-CNS applications (e.g., enzyme inhibition, anti-inflammatory pathways), contrasting with 5-/6-APDB’s neuroactivity .

- Synthetic Utility: Similar to Balanophonin and Fmoc-amino acids, the compound could serve as a versatile intermediate for sulfonamide-based drug candidates .

- Data Limitations : Direct pharmacological data for the target compound are absent in the provided evidence, necessitating empirical studies to validate hypotheses derived from structural analogs.

Q & A

Q. Advanced

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the pyrrolidine nitrogen, cleaved in vivo .

- Co-crystallization : Use co-formers (e.g., succinic acid) to improve aqueous solubility, monitored via phase-diagram analysis .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance delivery, with particle size and ζ-potential optimized via dynamic light scattering (DLS) .

How can computational methods guide the design of derivatives with improved potency?

Q. Advanced

- Molecular dynamics (MD) simulations : Predict binding poses with target proteins (e.g., kinases) using AMBER or GROMACS.

- QSAR modeling : Train models on datasets of IC₅₀ values and descriptors (e.g., logP, polar surface area) to prioritize derivatives .

- ADMET prediction : Tools like SwissADME estimate permeability (e.g., blood-brain barrier penetration) and toxicity .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

- Catalyst efficiency : Replace Pd(PPh₃)₄ with immobilized Pd catalysts (e.g., Pd/C) to reduce costs and enable recycling .

- Purification bottlenecks : Optimize flash chromatography conditions (e.g., hexane/EtOAc gradients) or switch to preparative HPLC .

- Regulatory compliance : Ensure residual solvents meet ICH guidelines (e.g., Class 2 limits) via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.